2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2-(2-Fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 951990-18-4) is a heterocyclic hybrid molecule combining a 4-methylthiazole core, a 2-fluorophenyl substituent, and an indole-6-carboxamide moiety (molecular formula C19H14FN3OS, MW 351.4 g/mol). Structurally, it belongs to a well-established pharmacophore class where indole-thiazole hybrids have demonstrated anticancer activity via kinase inhibition (e.g., EGFR, BTK) and direct cytotoxicity.

Molecular Formula C19H14FN3OS
Molecular Weight 351.4 g/mol
Cat. No. B14957192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Molecular FormulaC19H14FN3OS
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)14-4-2-3-5-15(14)20)18(24)23-13-7-6-12-8-9-21-16(12)10-13/h2-10,21H,1H3,(H,23,24)
InChIKeyXXJMAGBTZYIMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 951990-18-4): Structural Identity and Procurement Baseline


2-(2-Fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide (CAS 951990-18-4) is a heterocyclic hybrid molecule combining a 4-methylthiazole core, a 2-fluorophenyl substituent, and an indole-6-carboxamide moiety (molecular formula C19H14FN3OS, MW 351.4 g/mol) . Structurally, it belongs to a well-established pharmacophore class where indole-thiazole hybrids have demonstrated anticancer activity via kinase inhibition (e.g., EGFR, BTK) and direct cytotoxicity [1]. However, publicly available primary pharmacological data for this specific compound are notably sparse. The presence of the ortho-fluorine on the phenyl ring and the indole-6-yl (rather than indol-4-yl or indol-5-yl) attachment distinguishes it from commercially available analogs, creating the potential for differential target engagement that must be evaluated on a case-by-case basis before procurement decisions.

Procurement Risk: Why Regioisomeric and Substitution Variants of 2-(2-Fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide Cannot Be Interchanged Without Quantitative Validation


Indole-thiazole carboxamides display pronounced structure-activity relationship (SAR) sensitivity to both fluorine position on the phenyl ring and indole attachment geometry. In the seminal Moody et al. (1997) series, subtle changes in substituent position on the indolyl-thiazole scaffold shifted SKBr3 cytotoxicity IC50 values from >100 µM to 10-30 µM [1]. The commercially available regioisomer 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide differs in two critical pharmacophoric positions—fluorine para vs. ortho, and indole 4-yl vs. 6-yl attachment—each sufficient to alter hydrogen-bonding geometry, steric fit within ATP-binding pockets, and metabolic stability. Without head-to-head comparative data for these specific analogs, generic substitution risks selecting a compound with substantially different, and potentially inferior, biological activity for the intended assay or target.

Quantitative Differentiation Evidence: 2-(2-Fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide vs. Closest Structural Analogs


Structural Differentiation: Ortho-Fluorine vs. Para-Fluorine and Indole-6-yl vs. Indole-4-yl Regioisomerism Dictates Pharmacophoric Geometry

The target compound features an ortho-fluorophenyl group at the thiazole 2-position and an indole-6-yl carboxamide. In contrast, the closest commercially cataloged analog—2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide—bears para-fluorine and indole-4-yl attachment . In related EGFR-targeting indole-thiazole series, ortho-fluorine substitution has been shown to improve binding pose complementarity within the hydrophobic back pocket of the ATP site compared to para-substituted analogs, as evidenced by molecular docking scores . The indole-6-yl attachment further differentiates hydrogen-bonding potential with hinge-region residues relative to indole-4-yl or indole-5-yl congeners. This is a class-level inference: direct comparative biochemical IC50 data for these two exact compounds are not publicly available, and the differentiation presented rests on established SAR principles from analogous indole-thiazole kinase inhibitor series.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Cytotoxic Potency Contextualization: Indolyl-Thiazole Series SAR Demonstrates Sub-micromolar to Double-digit Micromolar IC50 Range Dependent on Substitution Pattern

The foundational Moody et al. (1997) study established that indolyl-thiazole cytotoxicity in SKBr3 human breast cancer cells spans a wide IC50 range (10-30 µM for the most active congeners, with many compounds inactive at 100 µM) depending on substitution pattern [1]. While the specific target compound 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide was not individually reported in that study, the series-wide data demonstrate that compounds bearing the 5-(2′-indolyl)thiazole connectivity—closely related to the target compound's indole-thiazole carboxamide architecture—achieved IC50 values of 10-30 µM (compounds 2d-f, 2h) [1]. In contrast, analogs with alternative substitution patterns showed IC50 >50-100 µM. This establishes a quantitative baseline for the chemotype: the target compound's 2-(2-fluorophenyl) and 4-methyl substitution pattern may confer activity within or beyond this range, but must be empirically verified.

Cancer cell cytotoxicity SKBr3 breast cancer MTT assay

Kinase Inhibition Potential: Indole-Thiazole Scaffold Engagement with EGFR, BTK, and Multi-Kinase Targets Justifies Target-Specific Profiling

Recent indole-thiazole derivative series have demonstrated selective EGFR tyrosine kinase inhibition, with some compounds achieving IC50 values in the nanomolar range against mutant EGFRL858R/T790M while showing selectivity over wild-type EGFR . Patent literature covering indole-thiazole-carboxamide structures (e.g., US20230174481A1) claims BTK inhibition for this scaffold class, with representative compounds showing IC50 <100 nM in biochemical BTK assays [1]. The target compound's specific substitution pattern (ortho-fluorine, indole-6-yl, 4-methyl) has not been explicitly profiled in these disclosures, but its structural features align with the claimed pharmacophore space. As a class-level inference, the compound is likely to exhibit kinase inhibitory activity, but its potency and selectivity profile relative to disclosed leads must be determined through direct biochemical profiling.

EGFR tyrosine kinase BTK inhibition Kinase selectivity profiling

Physicochemical Property Differentiation: Molecular Descriptors Predict Favorable Drug-Likeness Relative to Higher-Molecular-Weight Indole-Thiazole Congeners

The target compound (MW 351.4, C19H14FN3OS) possesses physicochemical properties within favorable drug-like space, with a molecular weight well below the 500 Da threshold, a calculated logP consistent with moderate lipophilicity, and 3 hydrogen bond acceptors plus 2 hydrogen bond donors. By comparison, many patent-exemplified indole-thiazole carboxamide kinase inhibitors feature molecular weights exceeding 450-550 Da [1]. The lower molecular weight of the target compound predicts superior permeability and solubility characteristics, though this advantage is theoretical and must be confirmed by experimental ADME profiling. No direct comparative solubility, permeability, or metabolic stability data are available for this compound versus specific analogs.

Drug-likeness Physicochemical properties ADME prediction

Defined Application Scenarios for 2-(2-Fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide Based on Available Quantitative and Class-Level Evidence


Kinase Selectivity Profiling in Indole-Thiazole SAR Campaigns

Given the indole-thiazole scaffold's established activity against EGFR, BTK, and other kinases [1], this compound is most appropriately deployed as a structural probe in kinase selectivity panels. The ortho-fluorine substitution pattern is underrepresented in published indole-thiazole kinase inhibitor literature, offering a novel vector for exploring fluorine-position effects on kinome-wide selectivity. Users should benchmark against the para-fluoro regioisomer and against known indole-thiazole kinase inhibitor leads.

Cytotoxicity Screening in Breast and Lung Cancer Panels

Based on the Moody et al. (1997) demonstration of SKBr3 cytotoxicity for indolyl-thiazoles [2], this compound is suitable for inclusion in breast and lung cancer cell line screening panels (e.g., SKBr3, A549, NCI-H460). The expected activity window of 10-100 µM should guide initial dosing. Comparative analysis with the 4-fluorophenyl regioisomer would directly quantify the contribution of fluorine position to cytotoxic potency.

Computational Chemistry and Molecular Docking Validation

The compound's well-defined, rigid core structure (thiazole-indole carboxamide) makes it an excellent candidate for molecular docking studies targeting kinase ATP-binding sites. The ortho-fluorine provides a distinctive electrostatic feature for pose validation. Procurement for computational chemistry groups should ensure identity and purity documentation to support reproducible docking analyses, particularly when comparing docking scores against the para-fluoro analog or published indole-thiazole EGFR inhibitor leads .

Medicinal Chemistry Lead Optimization Starting Point

With a molecular weight of 351.4 g/mol , this compound is significantly lighter than many patent-exemplified indole-thiazole kinase inhibitors (450-550 Da) [1]. This lower molecular weight provides greater headroom for subsequent chemical modifications without breaching Rule of 5 boundaries. Medicinal chemistry teams pursuing kinase or cytotoxicity targets can use this compound as a fragment-like lead for systematic SAR expansion at the indole N1, thiazole 4-methyl, or phenyl ring positions.

Quote Request

Request a Quote for 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.